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Compound of Interest

Compound Name: 3-Ethynylimidazo[1,2-a]pyridine

Cat. No.: B1439971 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 3-
ethynylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

drug development professionals, offering a detailed examination of its Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. The

imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, and the introduction

of an ethynyl group at the 3-position offers a versatile handle for further chemical modifications,

making a thorough understanding of its spectroscopic signature crucial for its application.[1][2]

[3]

Molecular Structure and Overview
3-Ethynylimidazo[1,2-a]pyridine possesses a fused bicyclic system consisting of a pyridine

ring and an imidazole ring, with an ethynyl substituent at the C3 position of the imidazole ring.

This structure dictates a unique electronic environment, which is reflected in its spectroscopic

data.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1"
[label="C", pos="0,1.5!"]; "C2" [label="C", pos="-1.3,0.75!"]; "N1" [label="N", pos="-1.3,-0.75!"];
"C3" [label="C", pos="0,-1.5!"]; "N2" [label="N", pos="1.3,-0.75!"]; "C4" [label="C",
pos="1.3,0.75!"]; "C5" [label="C", pos="2.6,1.5!"]; "C6" [label="C", pos="3.9,0.75!"]; "C7"
[label="C", pos="3.9,-0.75!"]; "C8" [label="C", pos="2.6,-1.5!"]; "C9" [label="C", pos="-2.6,1.5!"];
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"C10" [label="C", pos="-3.9,2.25!"]; "H1" [label="H", pos="-0.8,2.25!"]; "H2" [label="H",
pos="2.6,2.5!"]; "H3" [label="H", pos="4.9,1.25!"]; "H4" [label="H", pos="4.9,-1.25!"]; "H5"
[label="H", pos="2.6,-2.5!"]; "H6" [label="H", pos="-4.9,2.75!"];

"C1" -- "C2" [color="#202124"]; "C2" -- "N1" [color="#202124"]; "N1" -- "C3" [color="#202124"];

"C3" -- "N2" [color="#202124"]; "N2" -- "C4" [color="#202124"]; "C4" -- "C1" [color="#202124"];

"C4" -- "C5" [color="#202124"]; "C5" -- "C6" [color="#202124"]; "C6" -- "C7" [color="#202124"];

"C7" -- "C8" [color="#202124"]; "C8" -- "N2" [color="#202124"]; "C2" -- "C9" [color="#202124"];

"C9" -- "C10" [color="#202124"]; "C1" -- "H1" [color="#5F6368"]; "C5" -- "H2"

[color="#5F6368"]; "C6" -- "H3" [color="#5F6368"]; "C7" -- "H4" [color="#5F6368"]; "C8" -- "H5"

[color="#5F6368"]; "C10" -- "H6" [color="#5F6368"]; }

Caption: Molecular structure of 3-Ethynylimidazo[1,2-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted ¹H and ¹³C NMR spectra of 3-ethynylimidazo[1,2-a]pyridine are discussed below.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-ethynylimidazo[1,2-a]pyridine is expected to show distinct

signals for the protons on the pyridine and imidazole rings, as well as the acetylenic proton.

The chemical shifts are influenced by the aromatic ring currents and the electron-withdrawing

nature of the nitrogen atoms.

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5 8.10 - 8.30 d ~7.0

H-8 7.60 - 7.80 d ~9.0

H-2 7.80 - 8.00 s -

H-7 7.15 - 7.35 t ~7.0

H-6 6.75 - 6.95 t ~7.0

≡C-H 3.10 - 3.30 s -
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Causality behind Experimental Choices: The choice of a deuterated solvent like chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical for dissolving the sample and providing a

lock signal for the spectrometer. The chemical shifts are referenced to the residual solvent

peak. A standard 400 or 500 MHz spectrometer is typically sufficient to obtain a well-resolved

spectrum for a molecule of this size.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

The number of signals will correspond to the number of unique carbon atoms.

Carbon Predicted Chemical Shift (δ, ppm)

C-2 145 - 147

C-3 108 - 110

C-5 128 - 130

C-6 112 - 114

C-7 124 - 126

C-8 117 - 119

C-8a 145 - 147

-C≡ 80 - 85

≡C-H 75 - 80

Experimental Protocol for NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 3-ethynylimidazo[1,2-a]pyridine in

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.
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Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the

¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum

to single lines for each carbon.

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the

spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR

spectrum to determine the relative number of protons.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4",
fontcolor="#202124"]; bgcolor="#FFFFFF"; A [label="Sample Preparation"]; B
[label="Instrument Setup"]; C [label="Data Acquisition"]; D [label="Data Processing"]; E
[label="Spectral Analysis"]; A -> B [color="#4285F4"]; B -> C [color="#EA4335"]; C -> D
[color="#FBBC05"]; D -> E [color="#34A853"]; } Caption: A generalized workflow for NMR
spectroscopic analysis.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, and to gain structural information from its fragmentation pattern. For 3-
ethynylimidazo[1,2-a]pyridine (C₉H₆N₂), the expected exact mass is approximately 142.0531

g/mol .

Expected Fragmentation Pattern: Upon electron ionization (EI), the molecular ion peak (M⁺˙) at

m/z 142 is expected to be prominent. The fragmentation of the imidazo[1,2-a]pyridine core

often involves the loss of HCN (27 u) or C₂H₂ (26 u). The ethynyl group may also influence the

fragmentation pathways.

Experimental Protocol for Mass Spectrometry:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-

MS) for volatile compounds.

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or

electrospray ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation. The key vibrational modes for 3-
ethynylimidazo[1,2-a]pyridine are associated with the alkyne and the aromatic heterocyclic

system.

Functional Group
Expected Absorption
Range (cm⁻¹)

Intensity

≡C-H stretch (alkyne) 3300 - 3250 Strong, sharp

C≡C stretch (alkyne) 2150 - 2100 Weak to medium

C-H stretch (aromatic) 3100 - 3000 Medium

C=C and C=N stretch

(aromatic)
1650 - 1450 Medium to strong

C-H bend (aromatic) 900 - 675 Strong

Causality behind Experimental Choices: The choice of sampling technique (e.g., KBr pellet, thin

film, or ATR) depends on the physical state of the sample. Attenuated Total Reflectance (ATR)

is a common and convenient method for solid samples. The characteristic sharp band for the

terminal alkyne C-H stretch around 3300 cm⁻¹ is a key diagnostic feature.[4][5]

Experimental Protocol for IR Spectroscopy (ATR):

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum.
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Data Processing: The resulting spectrum is typically displayed as percent transmittance

versus wavenumber (cm⁻¹).

Conclusion
The spectroscopic data of 3-ethynylimidazo[1,2-a]pyridine provides a detailed fingerprint of

its molecular structure. The combination of NMR, MS, and IR spectroscopy allows for

unambiguous identification and characterization. The ¹H and ¹³C NMR spectra reveal the

specific arrangement of atoms in the heterocyclic core and the presence of the ethynyl

substituent. Mass spectrometry confirms the molecular weight and provides insights into the

stability and fragmentation of the molecule. Infrared spectroscopy clearly identifies the key

functional groups, particularly the terminal alkyne. This comprehensive spectroscopic analysis

is indispensable for any research or development involving this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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